molecular formula C25H23N3O2 B303014 2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide

2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide

Katalognummer B303014
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: GEVFGUDAKITLLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide can induce apoptosis (cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of certain cytokines that are involved in inflammatory responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide in lab experiments is its high specificity towards certain enzymes, which makes it a valuable tool for studying various cellular processes. However, one of the limitations is that the compound can be difficult to synthesize and purify, which can make it challenging to work with.

Zukünftige Richtungen

There are several future directions for research on 2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide. Some of these include:
1. Further studies on the mechanism of action of the compound to better understand its effects on cellular processes.
2. Investigating the potential of the compound as a therapeutic agent for various diseases such as cancer and inflammatory disorders.
3. Studying the interaction of the compound with various enzymes to identify potential targets for drug discovery.
4. Exploring the potential of the compound in material science applications such as the development of sensors and catalysts.
Conclusion
In conclusion, 2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide is a promising chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to significant advancements in various fields.

Synthesemethoden

The synthesis of 2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide involves the reaction of 2-methylbutyryl chloride with 4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]aniline in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and material science.

Eigenschaften

Produktname

2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide

Molekularformel

C25H23N3O2

Molekulargewicht

397.5 g/mol

IUPAC-Name

N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbutanamide

InChI

InChI=1S/C25H23N3O2/c1-3-16(2)25(30)26-20-12-9-18(10-13-20)24-27-21-14-11-19(15-22(21)28-24)23(29)17-7-5-4-6-8-17/h4-16H,3H2,1-2H3,(H,26,30)(H,27,28)

InChI-Schlüssel

GEVFGUDAKITLLH-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4

Kanonische SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.